12-Chlorododecanoic acid

Cytochrome P450 enzymology Candida albicans metabolism Fatty acid ω-hydroxylation

12-Chlorododecanoic acid (CAS 22075-86-1) is an ω-chlorinated medium-chain fatty acid with the molecular formula C₁₂H₂₃ClO₂ and a molecular weight of 234.76 g·mol⁻¹. It belongs to the class of terminal-halogenated fatty acids and exists as a white to off-white crystalline solid with a melting point of 42–43 °C.

Molecular Formula C12H23ClO2
Molecular Weight 234.76 g/mol
CAS No. 22075-86-1
Cat. No. B3252998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Chlorododecanoic acid
CAS22075-86-1
Molecular FormulaC12H23ClO2
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCCl
InChIInChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
InChIKeyCSQLFBKZQRLUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Chlorododecanoic Acid (CAS 22075-86-1): Procurement-Relevant Identity and Physicochemical Baseline


12-Chlorododecanoic acid (CAS 22075-86-1) is an ω-chlorinated medium-chain fatty acid with the molecular formula C₁₂H₂₃ClO₂ and a molecular weight of 234.76 g·mol⁻¹ . It belongs to the class of terminal-halogenated fatty acids and exists as a white to off-white crystalline solid with a melting point of 42–43 °C . The compound bears both a terminal chloro substituent and a carboxylic acid group, conferring bifunctional reactivity that distinguishes it from non-halogenated fatty acid analogs [1]. Its calculated octanol-water partition coefficient (logP) of 4.21 reflects slightly altered lipophilicity relative to the parent dodecanoic acid [1].

Why 12-Chlorododecanoic Acid Cannot Be Replaced by Dodecanoic Acid or Other 12-Halo Analogs in Research and Industrial Workflows


Terminal halogen substitution at the C12 position of dodecanoic acid fundamentally alters three properties that govern scientific utility: (i) enzyme active-site recognition and regioselectivity of oxidation, (ii) reactivity toward nucleophilic displacement at the halogen-bearing carbon, and (iii) physicochemical parameters including melting behavior and lipophilicity. The chlorine atom provides a steric and electronic profile distinct from fluorine, bromine, or iodine substituents, which translates into quantifiably different binding affinities, catalytic turnover rates, and product distributions in cytochrome P450 systems [1]. In synthetic chemistry, the chloro leaving group enables amination pathways to zwitterionic surfactants and α-amino acid monomers that are inaccessible or inefficient with the parent fatty acid or with bromo/iodo analogs, where competing hydrolysis and steric hindrance alter yield and selectivity [2]. These differences are not marginal; they are measured in fold-changes in enzyme kinetic parameters and absolute yield differences exceeding 20 percentage points in industrial amination processes.

Quantitative Comparator-Based Differentiation of 12-Chlorododecanoic Acid: Evidence for Scientific Selection and Procurement


CYP52A21 Substrate Binding Affinity: 12-Chlorododecanoic Acid Exhibits Distinct Kd Relative to Dodecanoic Acid and Other 12-Halo Analogs

In a direct head-to-head comparison using recombinant CYP52A21 from Candida albicans, 12-chlorododecanoic acid displayed a dissociation constant (Kd) of 2.7 ± 0.2 μM, which is 1.9-fold tighter binding than the parent substrate dodecanoic acid (Kd = 5.1 ± 0.4 μM) and 1.5-fold tighter than 12-bromododecanoic acid (Kd = 4.1 ± 0.2 μM). The 12-iodo analog bound with comparable affinity (Kd = 2.5 ± 0.2 μM) [1]. This demonstrates that the chloro substituent enhances enzyme affinity beyond what the unsubstituted fatty acid achieves, while avoiding the steric penalty that partially reduces bromo-analog binding.

Cytochrome P450 enzymology Candida albicans metabolism Fatty acid ω-hydroxylation

CYP52A21 Regioselectivity and Product Distribution: 12-Chlorododecanoic Acid Generates 3.8-Fold More 12-Oxododecanoic Acid Than the Bromo Analog

When incubated with CYP52A21, 12-chlorododecanoic acid produced 12-oxododecanoic acid at 4.2 ± 0.2% of total metabolites, compared to only 1.1 ± 0.1% for 12-bromododecanoic acid and <0.1% for 12-iodododecanoic acid. The total conversion was 5.7 ± 0.2% for 12-Cl, versus 2.6 ± 0.1% for 12-Br and 1.1 ± 0.2% for 12-I [1]. Critically, the ω/(ω-1) hydroxylation ratio was 0.36 for 12-Cl versus 1.36 for 12-Br, indicating that the chloro analog directs oxidation preferentially toward the (ω-1) carbon, while the bromo analog favors ω-position oxidation. This 3.8-fold difference in ω/(ω-1) ratio means these two compounds are not interchangeable as regiochemical probes.

Enzyme regioselectivity Fatty acid oxidation CYP52 substrate profiling

CYP52A21 Catalytic Turnover: 12-Chlorododecanoic Acid Is Processed 2.2-Fold Faster Than the Bromo Analog and 5.3-Fold Faster Than the Iodo Analog

The total turnover number of CYP52A21 for 12-chlorododecanoic acid was 0.95 min⁻¹ (0.25 min⁻¹ for 12-hydroxydodecanoic acid plus 0.70 min⁻¹ for 12-oxododecanoic acid), compared to 0.43 min⁻¹ for 12-bromododecanoic acid and 0.18 min⁻¹ for 12-iodododecanoic acid [1]. For reference, the native substrate dodecanoic acid exhibited a total turnover of 30 min⁻¹. The 12-chloro compound is thus processed 2.2-fold faster than the 12-bromo analog and 5.3-fold faster than the 12-iodo analog, establishing an oxidation efficiency rank order of Cl > Br >> I that is inverse to the intrinsic chemical oxidizability of the halogens [2].

Enzyme kinetics Cytochrome P450 catalysis Substrate turnover comparison

α-Capric Betaine Zwitterionic Surfactant Synthesis: Temperature-Programmed Amination of 12-Chlorododecanoic Acid Achieves 92% Yield vs. 62.4% Without Kinetic Control

In the synthesis of α-capric betaine (α-CB), a zwitterionic surfactant, via amination of α-chlorododecanoic acid (α-CDA) with trimethylamine, a temperature-programmed kinetic control strategy increased the α-CB yield from 62.4% (isothermal) to 92% (programmed: 70 °C for 8 h followed by 100 °C for 2 h) [1]. Under independently optimized conditions using a reactant ratio of n(TMA)/n(α-CDA) = 8:1 at 80 °C for 10 h, the yield reached 93.1% [2]. The competing hydrolysis side reaction that forms α-hydroxydodecanoic acid (α-HDA) is the primary yield-limiting factor, and the kinetic control strategy suppresses this pathway by approximately 30 percentage points.

Zwitterionic surfactant synthesis Amination process optimization α-Capric betaine production

α-Amino Dodecanoic Acid (Nylon-12 Monomer Precursor) Synthesis: Temperature-Programmed Ammonolysis of 12-Chlorododecanoic Acid Raises ADA Yield from ~80% to 91%

α-Amino dodecanoic acid (ADA), the monomer precursor for nylon-12, was synthesized by ammonolysis of α-chlorododecanoic acid (CDA). Using a normal-temperature process, the ADA yield was approximately 80%, limited by competing hydrolysis to α-hydroxydodecanoic acid. Implementation of a temperature-programmed protocol (70 °C for 12 h, then 100 °C for 4 h) with n(ammonia)/n(CDA) = 20:1 raised the yield to 91% [1]. The structural identity of ADA was confirmed by FTIR, ESI-MS, and ¹H-NMR. This 11-percentage-point yield improvement is economically significant at production scale, where every percentage point of yield corresponds to reduced raw material cost and waste stream volume.

Nylon-12 monomer synthesis α-Amino dodecanoic acid Ammonolysis process

Evidence-Backed Application Scenarios Where 12-Chlorododecanoic Acid (CAS 22075-86-1) Provides Demonstrable Selection Advantage


Cytochrome P450 Enzyme Mechanism and Regioselectivity Studies (CYP52A21, CYP4A1, and Related Fatty Acid Hydroxylases)

12-Chlorododecanoic acid is the preferred halogenated substrate for probing the active-site channel architecture of CYP52 and CYP4 family fatty acid hydroxylases. Its Kd of 2.7 μM for CYP52A21, 3.8-fold higher 12-oxododecanoic acid production relative to the bromo analog, and 2.2-fold faster total turnover than 12-bromododecanoic acid [1] make it the informative choice for structure-function studies. In CYP4A1, incubation with 12,12-[²H]₂-12-chlorododecanoic acid causes a 2–3-fold increase in halogen versus carbon oxidation, and the oxidation order Br > Cl >> I has been used to calibrate the effective channel diameter to between 3.90 and 4.30 Å [2]. No other single 12-halo fatty acid provides this breadth of mechanistic insight across both enzyme families.

Zwitterionic Surfactant Intermediate for Personal Care and Industrial Formulations

12-Chlorododecanoic acid serves as the direct precursor to α-capric betaine (α-CB), a C12-chain zwitterionic surfactant valued for its mildness and foam profile in personal care products. The temperature-programmed amination process achieves a 92% yield of α-CB, and optimized isothermal conditions reach 93.1% [1]. The chloro-substituted fatty acid also enables synthesis of α-decyl betaine gemini (dimeric) surfactants with calcium soap dispersion indices (LSDP) as low as 1%, indicating excellent hard-water tolerance [2]. Procurement of the 12-chloro intermediate, rather than attempting to use the bromo or iodo analog, is supported by demonstrated process yields and surfactant performance data.

Nylon-12 Monomer (12-Aminododecanoic Acid) Precursor via Chlorination–Amination Route

The two-step sequence of (a) chlorination of dodecanoic acid to α-chlorododecanoic acid (96.0% optimized yield) [1] followed by (b) ammonolysis to α-amino dodecanoic acid (91% yield with temperature programming) [2] constitutes a high-efficiency route from renewable lauric acid derivatives to the nylon-12 monomer. This pathway avoids the multi-step petrochemical processes traditionally used for laurolactam production. The 12-chloro intermediate is the critical enabling compound; direct amination of the parent fatty acid is not feasible, and the bromo/iodo analogs suffer from greater steric hindrance and lower ammonolysis selectivity.

Halogen-Dependent Biochemical Probe for Membrane Integration and Antimicrobial Mechanism Studies

The chlorinated fatty acid integrates into lipid bilayers and disrupts membrane integrity via its amphiphilic character, with the terminal chlorine modulating the depth of bilayer penetration and the local dielectric environment [1]. The CYP52A21 and CYP4A1 data demonstrate that the chloro substituent is processed by fungal and mammalian P450 enzymes while avoiding the extremely poor oxidation of the iodo analog and the altered regioselectivity of the bromo analog [2]. This intermediate metabolic profile makes 12-chlorododecanoic acid the most versatile single probe for comparative studies of halogen-dependent membrane disruption, P450-mediated detoxification, and fatty acid β-oxidation across fungal, mammalian, and bacterial systems.

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